Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol

Catalog No.
S1532842
CAS No.
113931-96-7
M.F
C14H24O3Si
M. Wt
268.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3...

CAS Number

113931-96-7

Product Name

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]methanol

Molecular Formula

C14H24O3Si

Molecular Weight

268.42 g/mol

InChI

InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-9,15H,10H2,1-6H3

InChI Key

RXKKNINBYYFKBO-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC

Synonyms

4-tert-Butyldimethylsilyloxy-3-methoxybenzyl Alcohol

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol is an organic compound characterized by the molecular formula C14H24O3SiC_{14}H_{24}O_3Si. It is a derivative of benzyl alcohol, featuring a methoxy group at the 3-position and a tert-butyldimethylsiloxy group at the 4-position of the benzene ring. This compound is notable for its unique structural features, which confer distinct chemical reactivity and biological properties, making it a subject of interest in various fields of chemistry and pharmacology.

  • Oxidation: The hydroxyl group can be oxidized to form either an aldehyde or a carboxylic acid using oxidizing agents such as Pyridinium chlorochromate (PCC) or Potassium permanganate (KMnO4).
  • Reduction: The compound can be reduced to its corresponding alkane using reducing agents like Lithium aluminium hydride (LiAlH4).
  • Substitution: The methoxy and silyl groups can undergo nucleophilic or electrophilic substitution reactions under suitable conditions.

The synthesis of Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol typically involves:

  • Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine to protect the hydroxyl groups.
  • Formation of Intermediate: The reaction proceeds under mild conditions, usually at room temperature.
  • Final Reaction: The silyl-protected intermediate is then reacted with methoxybenzyl alcohol to yield the final product.

Industrial production methods for this compound are not well-documented but would likely involve scaling up laboratory procedures while optimizing reaction conditions for purity through recrystallization or chromatography.

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its unique structure, it may be explored for developing new therapeutic agents with enhanced efficacy and reduced side effects.
  • Material Science: Its siloxane component may contribute to properties desirable in polymer formulations or coatings.

Several compounds share structural similarities with Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol:

Compound NameKey Features
3-Methoxybenzyl alcoholLacks the silyl protecting group; more reactive at the hydroxyl site.
4-(tert-Butyldimethylsiloxy)benzyl alcoholLacks the methoxy group; affects electronic properties and reactivity.
3-Methoxy-4-hydroxybenzyl alcoholLacks the silyl protecting group; more prone to oxidation reactions.

Uniqueness

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol stands out due to the combination of both methoxy and silyl groups. The methoxy group enhances electronic effects that influence reactivity, while the silyl group acts as a protective moiety, allowing selective reactions at other sites. This unique combination makes it a versatile intermediate in organic synthesis compared to similar compounds.

Dates

Last modified: 07-17-2023

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